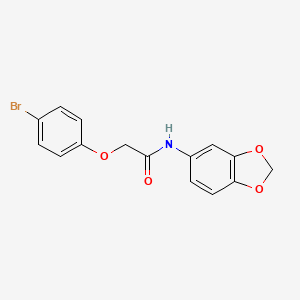![molecular formula C21H18N4O6S B4655315 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B4655315.png)
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide
説明
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, also known as NPG-BAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis and other metabolic pathways.
科学的研究の応用
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been used in scientific research to study the role of GAPDH in various cellular processes. GAPDH has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been shown to inhibit GAPDH activity in vitro and in vivo, leading to a decrease in glycolysis and ATP production. This compound has also been used to study the effects of GAPDH inhibition on cell death, autophagy, and oxidative stress.
作用機序
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide inhibits GAPDH by binding to the enzyme's active site and preventing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This leads to a decrease in ATP production and an increase in cellular stress. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has also been shown to induce autophagy and cell death in cancer cells by inhibiting GAPDH.
Biochemical and Physiological Effects:
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been shown to have several biochemical and physiological effects. Inhibition of GAPDH by 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide leads to a decrease in glycolysis and ATP production, which can result in cellular stress and death. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has also been shown to induce autophagy and cell death in cancer cells by inhibiting GAPDH. In addition, 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
実験室実験の利点と制限
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has several advantages for lab experiments. It is a potent and specific inhibitor of GAPDH, making it a valuable tool for studying the role of this enzyme in cellular processes. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide is also relatively stable and can be used in a variety of experimental conditions. However, 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has some limitations. It can be toxic to cells at high concentrations, and its effects on other enzymes and pathways are not well understood.
将来の方向性
There are several future directions for research on 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide. One area of interest is the development of more potent and specific inhibitors of GAPDH. Another area of research is the application of 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide in animal models of disease to study its effects on disease progression and treatment. Finally, the use of 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
特性
IUPAC Name |
2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S/c22-21(27)16-10-4-5-11-17(16)23-20(26)14-24(15-8-2-1-3-9-15)32(30,31)19-13-7-6-12-18(19)25(28)29/h1-13H,14H2,(H2,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZXAAHVVZPJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-fluorobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4655244.png)
![N-cyclopentyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4655252.png)
![{4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4655269.png)
![2-({1-cyclopropyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4655281.png)
![2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4655296.png)
![ethyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate](/img/structure/B4655300.png)
![N-[3-({4-[(2-chloro-4-nitrophenyl)thio]benzyl}oxy)phenyl]acetamide](/img/structure/B4655303.png)
![3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B4655318.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4655326.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4655329.png)
![[2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4655332.png)
![4-chloro-N-(3-ethoxypropyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4655336.png)
![3-butoxy-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4655344.png)